N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
This compound features a benzodioxolylmethyl group, a pyridazine core substituted with a pyridin-2-yl moiety, and a sulfanyl-linked acetamide chain. The benzodioxol group is electron-rich, while the pyridazinyl-sulfanyl-acetamide backbone may influence solubility, stability, and target binding .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-18(21-10-13-4-6-16-17(9-13)26-12-25-16)11-27-19-7-5-15(22-23-19)14-3-1-2-8-20-14/h1-9H,10-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEWQIDUOSZKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyridazinyl-Pyridine Structure: This involves the reaction of pyridine derivatives with hydrazine, followed by cyclization.
Thioether Formation: The final step involves the reaction of the benzodioxole and pyridazinyl-pyridine intermediates with a thioacetic acid derivative under appropriate conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The benzodioxole and pyridazinyl-pyridine moieties may play a crucial role in these interactions.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations:
- Heterocyclic Core : The target’s pyridazine core differs from triazoles (KA1-KA15) and benzimidazoles (3j/3k, 3y), which may alter π-π stacking or hydrogen-bonding interactions with biological targets .
- Sulfur Linkages : The sulfanyl (thioether) group in the target contrasts with sulfinyl/sulfonyl groups in benzimidazole analogs (3j/3k), which may affect oxidative stability and metabolism .
- Aromatic Substituents : The benzodioxol group (electron-donating) diverges from electron-withdrawing substituents (e.g., halides, nitro groups) in KA1-KA15, which were linked to enhanced antimicrobial activity .
Key Observations:
- Antimicrobial Activity : The target’s benzodioxol group may reduce efficacy compared to KA1-KA15 derivatives, where electron-withdrawing substituents improved activity .
- Anti-inflammatory Potential: The sulfanyl group in the target could mimic disulfide bond interactions in inflammatory pathways, similar to triazole derivatives in .
Electronic and Substituent Effects
- Electron-Donating vs.
- Pyridine Orientation : The pyridin-2-yl group in the target may engage in distinct hydrogen-bonding interactions compared to pyridin-4-yl analogs (KA1-KA15), affecting target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
